

# A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Nilotinib Hydrochloride  
Monohydrate

**Cat. No.:** B1684430

[Get Quote](#)

## Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).<sup>[1][2]</sup> Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), **Nilotinib Hydrochloride Monohydrate**.<sup>[2][3]</sup> This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.<sup>[4][5]</sup>

## General Physicochemical Properties

**Nilotinib Hydrochloride Monohydrate** is a white to slightly yellowish or greenish-yellow powder.<sup>[3][6]</sup> It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.<sup>[3][4]</sup>

| Property          | Value                                                                                                                                                   | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [3]       |
| Molecular Formula | C <sub>28</sub> H <sub>22</sub> F <sub>3</sub> N <sub>7</sub> O · HCl · H <sub>2</sub> O                                                                | [3]       |
| Molecular Weight  | 583.99 g/mol                                                                                                                                            | [4]       |
| CAS Registry No.  | 923288-90-8                                                                                                                                             | [3]       |
| Appearance        | White to slightly yellowish to slightly greenish yellow powder                                                                                          | [3][6]    |
| BCS Class         | Class IV (Low Solubility, Low Permeability)                                                                                                             | [4][5]    |
| Optical Activity  | None (no asymmetric carbon)                                                                                                                             | [4]       |

## Solubility Profile and Related Parameters

The solubility of **Nilotinib Hydrochloride Monohydrate** is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents

| Solvent                   | Solubility Description        | Reference |
|---------------------------|-------------------------------|-----------|
| Dimethyl Sulfoxide (DMSO) | Freely soluble / Very soluble | [3][4]    |
| Ethanol                   | Sparingly soluble             | [3][4]    |
| Methanol                  | Sparingly soluble             | [3][4]    |
| Water                     | Practically insoluble         | [3]       |
| Acetonitrile              | Very slightly soluble         | [3]       |
| n-Octanol                 | Very slightly soluble         | [3]       |
| Buffer (pH ≥ 4.5)         | Practically insoluble         | [4][7]    |

Table 2.2: Ionization and Partitioning Characteristics

| Parameter            | Value | Conditions                              | Reference |
|----------------------|-------|-----------------------------------------|-----------|
| pKa <sub>1</sub>     | 2.1   | -                                       | [3][4]    |
| pKa <sub>2</sub>     | 5.4   | -                                       | [3][4]    |
| Log D                | -1.1  | n-Octanol / 0.1 N HCl<br>buffer at 37°C | [4]       |
| pH (0.02% solution)  | 4.3   | in Water/Ethanol<br>(50:50 v/v)         | [3][4]    |
| pH (0.1% suspension) | 5.3   | in Water                                | [3][4]    |

## Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]

### 3.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of **Nilotinib Hydrochloride Monohydrate**

| Technique | Event                | Onset Temperature (°C) | Peak Temperature (°C) | Observation                                                  | Reference |
|-----------|----------------------|------------------------|-----------------------|--------------------------------------------------------------|-----------|
| DSC       | Dehydration          | ~97.8                  | ~133.4                | Endothermic peak corresponding to the loss of lattice water. | [9][10]   |
| TGA       | Water Loss           | -                      | ~140                  | Weight loss of ~3.2% w/w, equivalent to one mole of water.   | [5]       |
| DSC       | Melt / Decomposition | ~194.2                 | ~199.1                | Endothermic event following dehydration.                     | [9]       |

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]

### 3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for **Nilotinib Hydrochloride Monohydrate**

**2θ Angle (°)**

8.66

11.42

17.37

19.23

25.50

(Reference:[11])

### 3.3. Stability Profile

Stability studies indicate that **Nilotinib Hydrochloride Monohydrate** is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

## Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.

- Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]
- UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance ( $\lambda_{\text{max}}$ ) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a  $\lambda_{\text{max}}$  of 303 nm.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

## Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]



[Click to download full resolution via product page](#)

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

## Experimental Protocols

Standardized protocols are essential for the consistent and accurate characterization of **Nilotinib Hydrochloride Monohydrate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of an API sample.

### 6.1. Powder X-ray Diffraction (PXRD)

- Instrument: PANalytical X'Pert Pro or equivalent.
- Radiation: CuK $\alpha$ 1 (1.5406 Å) radiation.
- Voltage/Current: 45 kV and 40 mA.
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
- Scan Range: Typically 2° to 40° in 2θ.

- Scan Speed: Variable, e.g., 2°/min.
- Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[\[5\]](#)

## 6.2. Differential Scanning Calorimetry (DSC)

- Instrument: Mettler Toledo DSC or TA Instruments Q2000.
- Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[\[5\]](#)[\[21\]](#)
- Heating Rate: A standard rate of 10 °C/min is used.[\[9\]](#)[\[21\]](#)
- Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[\[21\]](#)
- Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[\[21\]](#)
- Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[\[10\]](#)

## 6.3. Thermogravimetric Analysis (TGA)

- Instrument: TA Instruments Q600 or equivalent.
- Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
- Heating Rate: A linear heating rate, often 10 °C/min, is applied.
- Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).
- Atmosphere: Performed under a controlled nitrogen atmosphere.
- Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[\[5\]](#)

#### 6.4. Dynamic Vapor Sorption (DVS)

- Instrument: TA Instruments Q5000SA or similar.
- Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]
- Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g.,  $dm/dt \leq 0.01\%$  per minute).
- Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate form.[5]

#### 6.5. Solubility Determination

- Method: An equilibrium solubility method is used. An excess amount of **Nilotinib Hydrochloride Monohydrate** is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.
- Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]
- Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]

## Conclusion

The physicochemical properties of **Nilotinib Hydrochloride Monohydrate** are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9580408B2 - Polymorphic forms of nilotinib hydrochloride - Google Patents [patents.google.com]
- 3. arasto.com [arasto.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. medkoo.com [medkoo.com]
- 7. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action\_Chemicalbook [chemicalbook.com]
- 8. US8703788B2 - Polymorph of nilotinib hydrochloride - Google Patents [patents.google.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpls.org [wjpls.org]
- 16. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 17. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]
- 21. Effect of Solute Concentration and Filtration Rate on the Scale Production of a Physically Stable Amorphous Solid Form of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684430#physicochemical-properties-of-nilotinib-hydrochloride-monohydrate-crystals]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)